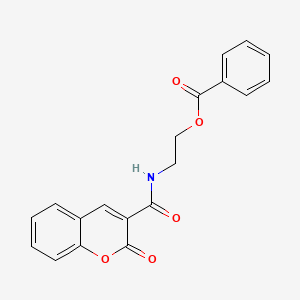

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate

Description

Properties

IUPAC Name |

2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-17(15-12-14-8-4-5-9-16(14)25-19(15)23)20-10-11-24-18(22)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOIQDRFIUREDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate reagents. One common method involves the use of hydrazine hydrate in absolute ethanol under reflux conditions. The reaction mixture is heated for a specified duration, and the resulting precipitate is filtered, washed with ethanol, and dried .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, may be employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate undergoes various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides and thiol derivatives.

Scientific Research Applications

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- It serves as a building block in synthesizing various heterocyclic compounds.

Biology

- It is studied for potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

- It is investigated for potential therapeutic applications, particularly in developing new drugs.

In silico toxicity prediction of 6-sulfamoyl-2H-chromene derivatives showed that they exhibit good bioavailability scores .

Industry

- It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Chemical Reactions Analysis

This compound undergoes different chemical reactions:

- Oxidation: The chromene core can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamido group. Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Preparation Methods

The synthesis of this compound typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate reagents. One common method involves using hydrazine hydrate in absolute ethanol under reflux conditions. The reaction mixture is heated for a specified duration, and the resulting precipitate is filtered, washed with ethanol, and dried. Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, may be employed to improve the efficiency and sustainability of the production process.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Coumarin Derivatives

Key Differences :

- Polarity : Carboxylic acid derivatives (e.g., 2-oxo-coumarin-3-carboxylic acid ) exhibit higher polarity than ester/amide analogs, impacting solubility and bioavailability.

- Electron-Withdrawing Groups : Halogenated esters (e.g., 2,6-dichlorobenzyl ester ) enhance lipophilicity and metabolic stability compared to unsubstituted benzoates.

- Bioactive Moieties: Thiazolidinone and hydrazone derivatives () introduce heterocyclic pharmacophores linked to anti-inflammatory or antimicrobial activities.

Comparison with Analog Syntheses :

- Hydrazone derivatives () require hydrazine hydrate reflux, forming hydrazine linkages.

- Thiazolidinones () involve cyclocondensation with thioglycolic acid.

- Oxime esters () utilize benzoyl chloride for oxime protection.

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Insights :

- Ester C=O stretches consistently appear near 1735 cm⁻¹ across analogs.

- Amide/hydrazone C=O signals vary between 1633–1680 cm⁻¹, influenced by conjugation.

- Aromatic protons in coumarin derivatives resonate at δ 6.5–8.5 ppm.

Table 3: Reported Bioactivities of Analogous Compounds

Target Compound Potential:

Biological Activity

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, supported by various studies and findings.

Chemical Structure and Properties

The compound features a chromene core with a carboxamidoethyl benzoate substituent. This unique structural configuration contributes to its distinct biological properties. The chromene moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of chromene compounds, it was found that modifications to the chromene structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

Antifungal Activity

The antifungal properties of the compound have been investigated as well. A study reported that derivatives of 2H-chromenes, including this specific compound, showed promising results against fungal pathogens like Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Candida albicans | 16 |

| 2 | Aspergillus niger | 32 |

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell growth .

The biological activity of this compound is attributed to its ability to interact with key molecular targets. It may inhibit enzymes involved in cellular proliferation and metabolic pathways critical for cancer progression. For instance, studies have suggested that it can modulate the activity of cyclooxygenase enzymes and other targets involved in inflammatory responses .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics. The results indicated a synergistic effect when combined with certain antibiotics, enhancing their overall efficacy against resistant bacterial strains .

- Anticancer Activity : A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with an ethyl benzoate-containing amine. For example, analogous coumarin esters (e.g., 2-oxo-2H-chromen-3-yl 4-fluorobenzoate) are synthesized via esterification or amidation reactions under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key intermediates include 2-oxo-2H-chromene-3-carboxylic acid and activated ethyl benzoate derivatives.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and refinement is carried out using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Hydrogen bonding and π-π interactions are analyzed using tools like Mercury or Olex2 .

Q. What biological activities are associated with structurally similar coumarin-3-carboxamide derivatives?

- Methodological Answer : Pharmacological studies on analogs (e.g., 2-oxo-(2H)-1-benzopyran-3-carboxamide derivatives) report anti-inflammatory, antimicrobial, and antitumor activities. These are often evaluated via in vitro assays such as COX-2 inhibition, MIC (minimum inhibitory concentration) testing, and MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., R-factor discrepancies) be resolved during structure refinement?

- Methodological Answer : Discrepancies in R-factors may arise from poor data quality (e.g., high Rint values) or disordered solvent molecules. Strategies include:

- Re-examining data collection parameters (e.g., θmax, redundancy).

- Applying restraints to disordered regions using SHELXL.

- Validating hydrogen atom positions via Hirshfeld surface analysis .

Q. What role do intermolecular hydrogen bonds and π-π interactions play in stabilizing the crystal lattice of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding patterns (e.g., C=O⋯H-N or C=O⋯H-O). π-π stacking between coumarin and benzoate rings is quantified using centroid distances (typically 3.5–4.0 Å) and dihedral angles. Software like CrystalExplorer facilitates this analysis .

Q. How does the benzoate ester substituent influence the compound’s reactivity in photochemical or catalytic reactions?

- Methodological Answer : The electron-withdrawing benzoate group may enhance the electrophilicity of the coumarin core. Reactivity can be probed via:

- UV-Vis spectroscopy to study π→π* transitions.

- DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps).

- Photostability assays under controlled light exposure .

Q. What challenges arise in optimizing regioselectivity during the synthesis of coumarin-3-carboxamide derivatives?

- Methodological Answer : Competing reactions (e.g., O-acylation vs. N-acylation) can occur. Mitigation strategies include:

- Using protective groups for hydroxyl or amine functionalities.

- Adjusting reaction solvents (e.g., dichloromethane for low polarity) and temperature.

- Monitoring progress via TLC or LC-MS .

Methodological Best Practices

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm purity (>95%) and structural integrity .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation .

- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., brominated reagents) and use fume hoods for solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.